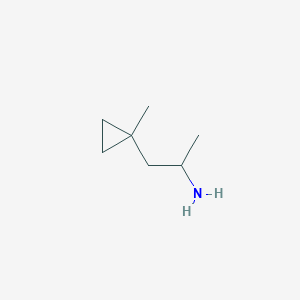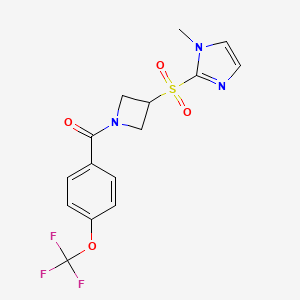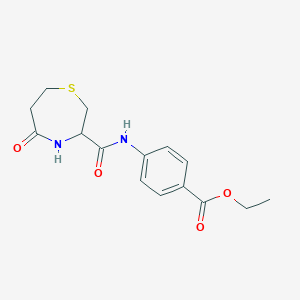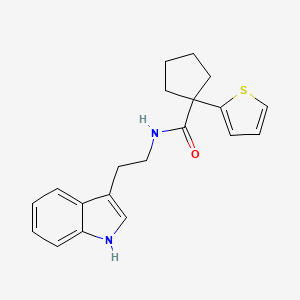![molecular formula C11H16Cl3NO5 B2791656 Diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate CAS No. 123761-87-5](/img/structure/B2791656.png)
Diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Diethyl 2-Acetamidomalonate, also known as Diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate, is a versatile building block used for the synthesis of various pharmaceutical and biologically active compounds . It is an intermediate for the preparation of Novobiocin analogues as potential heat shock protein 90 inhibitors .
Synthesis Analysis
This compound is a versatile building block used for the synthesis of various pharmaceutical and biologically active compounds . It is an intermediate for the preparation of Novobiocin analogues as potential heat shock protein 90 inhibitors .Molecular Structure Analysis
The molecular formula of Diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate is C9H15NO5 . The linear formula is C17H20N2O5 .Chemical Reactions Analysis
The compound is used in the synthesis of various pharmaceutical and biologically active compounds . It is an intermediate for the preparation of Novobiocin analogues as potential heat shock protein 90 inhibitors .Physical And Chemical Properties Analysis
Diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate is a white to light yellow crystalline powder . It has a melting point of 95-98 °C (lit.) and a boiling point of 185 °C/20 mmHg (lit.) . It is soluble in chloroform and methanol, and slightly soluble in water .Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
diethyl 2-(1-acetamido-2,2,2-trichloroethyl)propanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16Cl3NO5/c1-4-19-9(17)7(10(18)20-5-2)8(11(12,13)14)15-6(3)16/h7-8H,4-5H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERLULZTQPTSIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C(Cl)(Cl)Cl)NC(=O)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[1-(acetylamino)-2,2,2-trichloroethyl]malonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![12-Chloro-7,8,11-triazatricyclo[6.4.0.0(2),]dodeca-1,6,9,11-tetraene](/img/structure/B2791575.png)
![3-(2,6-Dichlorophenyl)-5-[2-(2-methoxyanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2791576.png)
![2-((4-methoxyphenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2791577.png)




![2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2791585.png)

![(Z)-methyl 2-(5,7-dimethyl-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2791590.png)



